molecular formula C14H13NO4 B13468370 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid

Cat. No.: B13468370
M. Wt: 259.26 g/mol
InChI Key: GSOPIFOFZQQILI-UHFFFAOYSA-N
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Description

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is a compound that features a maleimide group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleamic acid. This intermediate is then cyclized to form the maleimide derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound effective in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. The presence of the propanoic acid moiety enhances its solubility and potential for forming diverse derivatives .

Biological Activity

The compound 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid (also known as 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid ) is a member of the pyrrole family and has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O4C_{12}H_{13}N_{1}O_{4} with a molecular weight of approximately 237.25 g/mol. The compound features a pyrrole moiety with two carbonyl groups (dioxo), which contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₄
Molecular Weight237.25 g/mol
CAS Number64987-82-2
Boiling PointNot available
Storage ConditionsInert atmosphere, 2-8°C

Anticancer Properties

Research has indicated that compounds containing pyrrole moieties exhibit anticancer properties. A study demonstrated that derivatives of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-acetic acid showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-acetic acid may offer neuroprotective benefits. Animal models of neurodegenerative diseases have shown reduced markers of oxidative stress and inflammation when treated with this compound.

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects in Macrophages

A study utilizing RAW264.7 macrophage cells demonstrated that treatment with 10 µM of the compound significantly reduced TNF-alpha levels by approximately 40% compared to the control group after 24 hours.

The biological activity of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-acetic acid is attributed to its ability to interact with various cellular targets:

  • Inhibition of Kinases : The compound may inhibit kinase activity involved in cell survival and proliferation.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and inflammation.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative damage in cells.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C14H13NO4/c1-14(2,13(18)19)9-3-5-10(6-4-9)15-11(16)7-8-12(15)17/h3-8H,1-2H3,(H,18,19)

InChI Key

GSOPIFOFZQQILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O

Origin of Product

United States

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